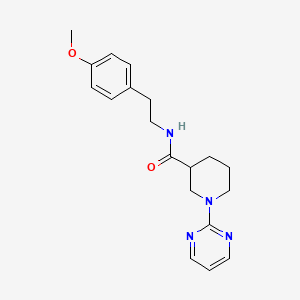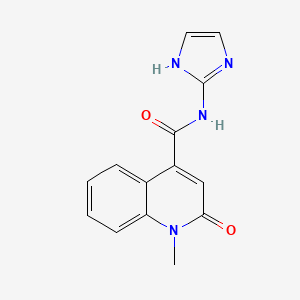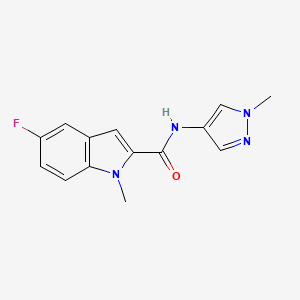![molecular formula C15H15ClN2OS B15105322 4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine](/img/structure/B15105322.png)
4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine is a synthetic organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, a pyrrole ring, and a benzoyl group with a chlorine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reaction: The thiomorpholine ring is introduced through a coupling reaction between the chlorinated benzoyl compound and thiomorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide: Known for its antimicrobial and antitubercular activities.
2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid: A pyrrole alkaloid with potential bioactive properties.
Uniqueness
4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine stands out due to its unique combination of a thiomorpholine ring and a chlorinated benzoyl group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H15ClN2OS |
|---|---|
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
(2-chloro-5-pyrrol-1-ylphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H15ClN2OS/c16-14-4-3-12(17-5-1-2-6-17)11-13(14)15(19)18-7-9-20-10-8-18/h1-6,11H,7-10H2 |
Clave InChI |
YBLCREAWSINOSE-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15105240.png)

![4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one](/img/structure/B15105253.png)
![3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15105258.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide](/img/structure/B15105260.png)
![N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15105276.png)

![Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B15105297.png)
![N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15105301.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B15105302.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B15105305.png)


![N-(1H-indol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B15105314.png)
